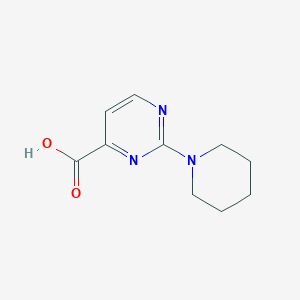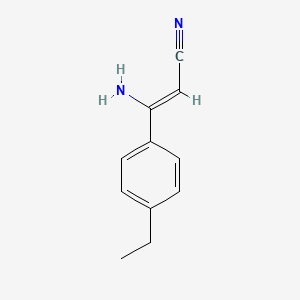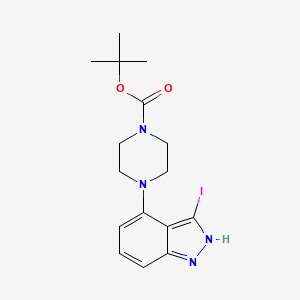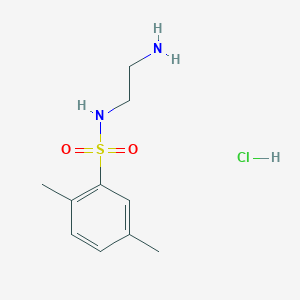
N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide hydrochloride
概要
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions between amines and acids . For example, N-(2-Aminoethyl)acrylamide hydrochloride can be synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride in deionized water at room temperature .
Molecular Structure Analysis
The molecular structure of a compound like “N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide hydrochloride” would likely involve a benzene ring (a hexagonal ring of carbon atoms) with attached methyl (CH3), sulfonamide (SO2NH2), and aminoethyl (NHCH2CH2) groups .
Chemical Reactions Analysis
Compounds with similar structures can participate in a variety of chemical reactions. For example, maleimide compounds are known for their reactivity and are often used in bioconjugation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, N-(2-Aminoethyl)acrylamide hydrochloride has a molecular weight of 150.61 g/mol and can form hydrogen bonds .
科学的研究の応用
Biphenylsulfonamide Endothelin Antagonists
N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide hydrochloride and its analogs have been identified as a novel series of endothelin-A (ETA) selective antagonists. For example, biphenylsulfonamides have shown improved ETA binding affinity and functional activity in pharmacological studies. These compounds have demonstrated the ability to inhibit the pressor effect caused by endothelin-1 infusion in rats and monkeys, indicating potential applications in cardiovascular research and drug development (Murugesan et al., 1998).
Antitumor Sulfonamides
Compounds from sulfonamide-focused libraries, including this compound derivatives, have been evaluated for their antitumor properties. These compounds have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their preliminary clinical activities in treating various cancers. Their efficacy in disrupting tubulin polymerization and causing cell cycle arrest in cancer cell lines highlights their potential as oncolytic agents (Owa et al., 2002).
Anti Microbial Activity
Derivatives of this compound have also been explored for their antimicrobial properties. Research into novel heterocyclic compounds containing the sulfamido moiety has shown these derivatives to possess antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Nunna et al., 2014).
Computational and Structural Analysis
The structural and electronic properties of this compound derivatives have been extensively studied. Computational analyses, including density functional theory (DFT) calculations, have provided insights into their spectral data, molecular interactions, and reactivity descriptors. Such studies are crucial for understanding the molecular basis of their biological activity and for designing compounds with optimized properties (Murthy et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11;/h3-4,7,12H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIUJEFJHNOOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



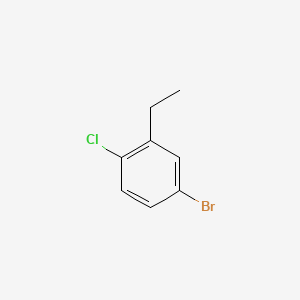
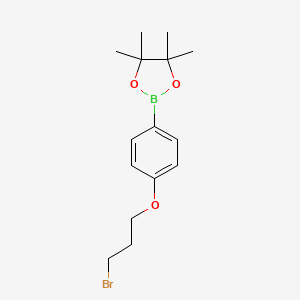


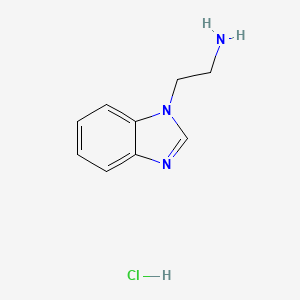


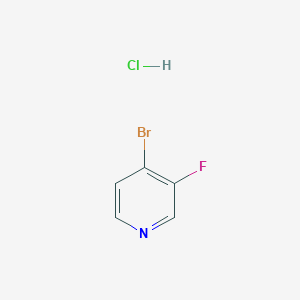


![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)
